SW155246

Descripción general

Descripción

SW155246 es un inhibidor selectivo de la ADN metiltransferasa 1 (DNMT1), una enzima responsable de mantener los patrones de metilación del ADN durante la división celular. Este compuesto ha mostrado potencial en la investigación del cáncer debido a su capacidad de reactivar genes supresores tumorales al inhibir la metilación del ADN .

Aplicaciones Científicas De Investigación

SW155246 tiene varias aplicaciones en la investigación científica:

Investigación del cáncer: Se utiliza para estudiar la reactivación de genes supresores tumorales al inhibir la metilación del ADN, lo que puede conducir al desarrollo de nuevas terapias contra el cáncer.

Desarrollo de fármacos: El compuesto se utiliza en la detección de posibles agentes terapéuticos dirigidos a las ADN metiltransferasas.

Mecanismo De Acción

SW155246 ejerce sus efectos al inhibir selectivamente la ADN metiltransferasa 1. Esta inhibición previene la transferencia de grupos metilo a los residuos de citosina en el ADN, lo que lleva a la reactivación de genes silenciados, incluidos los genes supresores tumorales. El compuesto se une al sitio activo de la ADN metiltransferasa 1, bloqueando su actividad enzimática .

Análisis Bioquímico

Biochemical Properties

4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide plays a crucial role in biochemical reactions by inhibiting DNMT1. This enzyme is responsible for maintaining DNA methylation patterns, which are essential for gene regulation and cellular differentiation. By inhibiting DNMT1, 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide induces demethylation of cytosines, leading to changes in gene expression. The compound interacts specifically with DNMT1, binding to its active site and preventing it from catalyzing the methylation of DNA .

Cellular Effects

The effects of 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide on various cell types are profound. In cancer cells, such as A549 cells, the compound induces the re-expression of tumor suppressor genes like RASSF1, which can inhibit cell proliferation and induce apoptosis . Additionally, the compound influences cell signaling pathways by altering the methylation status of key regulatory genes. This can lead to changes in cellular metabolism, differentiation, and overall cell function.

Molecular Mechanism

At the molecular level, 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide exerts its effects by binding to the active site of DNMT1. This binding inhibits the enzyme’s activity, preventing the transfer of methyl groups to cytosine residues in DNA. The inhibition of DNMT1 leads to a reduction in DNA methylation, which can result in the reactivation of silenced genes. This mechanism is particularly important in the context of cancer, where hypermethylation of tumor suppressor genes is a common occurrence .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SW155246 involucra varios pasos, comenzando con la preparación de la estructura central de sulfonamida. La reacción típicamente involucra la nitración de un derivado de clorobenceno, seguido de sulfonación y posterior acoplamiento con un derivado de naftol. El producto final se purifica mediante recristalización o cromatografía para lograr alta pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los residuos y los costos. Las técnicas avanzadas, como los reactores de flujo continuo y la síntesis automatizada, pueden emplearse para mejorar la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

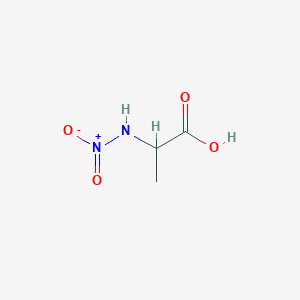

SW155246 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos nitro y sulfonamida. También puede participar en reacciones de reducción, donde el grupo nitro se reduce a una amina .

Reactivos y condiciones comunes

Reacciones de sustitución: Típicamente involucran nucleófilos como aminas o tioles bajo condiciones básicas.

Reacciones de reducción: Comúnmente se usan agentes reductores como el gas hidrógeno con un catalizador de paladio o borohidruro de sodio.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de this compound, que pueden exhibir diferentes actividades biológicas .

Comparación Con Compuestos Similares

Compuestos similares

Zebularina: Otro inhibidor de la ADN metiltransferasa, pero menos selectivo en comparación con SW155246.

Unicidad

This compound es único debido a su alta selectividad para la ADN metiltransferasa 1, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de esta enzima en la regulación epigenética y el cáncer .

Propiedades

IUPAC Name |

4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9,18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYDEJYIVZNWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420092-79-1 | |

| Record name | 420092-79-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

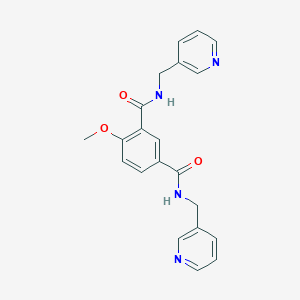

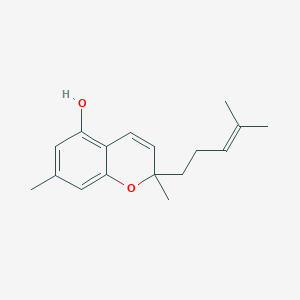

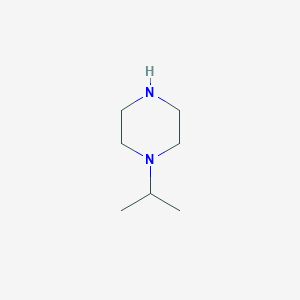

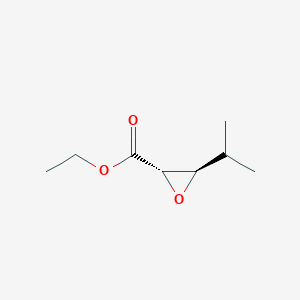

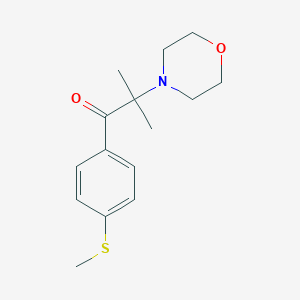

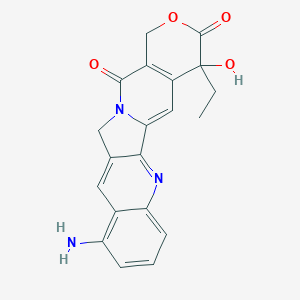

Feasible Synthetic Routes

Q1: How does SW155246 interact with DNA methyltransferases (DNMTs) and what are the downstream effects?

A: While the precise binding mode of this compound to DNMT1 is not fully elucidated in the provided research, studies suggest it acts as an antagonist, meaning it likely binds to the enzyme and blocks its activity. [] This inhibition is selective for DNMT1 over other DNMT isoforms like DNMT3A and DNMT3B. [] By inhibiting DNMT1, this compound prevents the addition of methyl groups to DNA. This can lead to the reactivation of silenced tumor suppressor genes like RASSF1A, as observed in A549 cancer cells. [] This reactivation is a desirable outcome in cancer treatment.

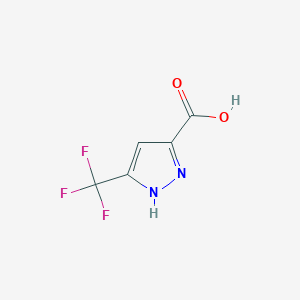

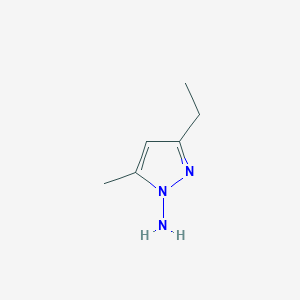

Q2: What is known about the structure-activity relationship (SAR) of this compound and its impact on DNMT inhibition?

A: The research highlights the existence of "activity cliffs" surrounding this compound. [] This means that even small structural modifications to the compound can drastically impact its ability to inhibit DNMT1. Specifically, the presence of the sulfonamide group and the specific arrangement of the chloro and nitro groups on the benzene ring are crucial for activity. [] Molecules with high structural similarity but lacking these features showed no DNMT1 inhibition. [] This sensitivity to structural changes underscores the importance of understanding the SAR for developing more potent and selective DNMT1 inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)

![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)

![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)